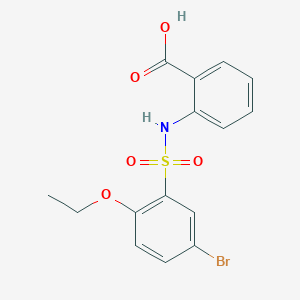

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H14BrNO5S and a molecular weight of 400.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, including bromination, sulfonation, and amidation reactions. One common synthetic route starts with the bromination of 2-ethoxybenzenesulfonamide, followed by a coupling reaction with benzoic acid derivatives under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity levels.

Análisis De Reacciones Químicas

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid can be compared with other similar compounds, such as:

- 2-(5-Bromo-2-chlorobenzenesulfonamido)benzoic acid

- 2-(5-Bromo-2-methoxybenzenesulfonamido)benzoic acid

- 2-(5-Bromo-2-fluorobenzenesulfonamido)benzoic acid

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the ethoxy group and the bromine atom in this compound contributes to its distinct properties and applications .

Actividad Biológica

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological effects, including antibacterial and anti-inflammatory properties. Understanding the biological activity of this compound is essential for its application in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN1O4S, with a molecular weight of approximately 357.23 g/mol. The compound features a bromine atom on the aromatic ring, an ethoxy group, and a benzenesulfonamide moiety, which contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Case Study 1: Synthesis and Evaluation

A study published in Journal of Medicinal Chemistry detailed the synthesis of various sulfonamide derivatives, including this compound. The researchers synthesized the compound via a multi-step process involving bromination and sulfonamidation reactions. Following synthesis, they evaluated its biological activity through various assays, confirming its potential as an antibacterial agent.

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of this compound in animal models. The results indicated that this compound exhibited favorable absorption characteristics with a half-life of approximately 4 hours post-administration. This pharmacokinetic behavior suggests potential for oral bioavailability and therapeutic use.

Propiedades

IUPAC Name |

2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJNFERKOINKQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.